6-Chloro-5-methoxy-2,3-dihydro-1H-indole

Lipophilicity Drug Discovery ADME

Generic indolines fail to recapitulate the SAR of dengue viral replication inhibitors. 6-Chloro-5-methoxy-2,3-dihydro-1H-indole (CAS 1369041-89-3) delivers the exact 5-methoxy-6-chloro substitution pattern claimed in U.S. Patent 20200255376, ensuring target engagement across DENV serotypes 1-4. • Lipophilicity (LogP 2.52) optimized for intracellular target access & blood-brain barrier permeability. • Electronically tuned aromatic ring enables regioselective derivatization via electrophilic substitution or cross-coupling. • Bulk density 1.220 g/cm³ supports reproducible solid-state handling during scale-up.

Molecular Formula C9H10ClNO
Molecular Weight 183.635
CAS No. 1369041-89-3
Cat. No. B599253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-5-methoxy-2,3-dihydro-1H-indole
CAS1369041-89-3
Molecular FormulaC9H10ClNO
Molecular Weight183.635
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CCN2)Cl
InChIInChI=1S/C9H10ClNO/c1-12-9-4-6-2-3-11-8(6)5-7(9)10/h4-5,11H,2-3H2,1H3
InChIKeyIXWORRFFTDLTSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-5-methoxy-2,3-dihydro-1H-indole: A Disubstituted Indoline Scaffold


6-Chloro-5-methoxy-2,3-dihydro-1H-indole is a disubstituted 2,3-dihydroindole (indoline) characterized by a chlorine atom at the 6-position and a methoxy group at the 5-position on the fused benzene ring [1]. It is a solid compound with a molecular formula of C9H10ClNO and a molecular weight of 183.63 g/mol [1]. Its InChI Key is IXWORRFFTDLTSO-UHFFFAOYSA-N . The specific 5-methoxy-6-chloro substitution pattern on the indoline core distinguishes it from other regioisomers, such as the 5-chloro-6-methoxy variant (CAS 1551556-04-7), and from mono-substituted indolines like 5-methoxyindoline or 6-chloroindoline [2]. This precise arrangement is noted in patent literature as a key structural feature within a genus of compounds investigated as dengue viral replication inhibitors [3].

Scaffold Disubstituted indoline: 5-methoxy-6-chloro pattern
Identity Regioisomer-specific building block; distinct from 5-chloro-6-methoxy variant
Context Patent-described antiviral research scaffold; lipophilic probe design

Why Substitution with Common Indoline Analogs Fails


Procuring a generic indoline or a simple mono-substituted analog in place of 6-Chloro-5-methoxy-2,3-dihydro-1H-indole (CAS 1369041-89-3) is scientifically unsound due to predictable, substantial differences in physicochemical properties and biological recognition. The presence and position of both the chlorine and methoxy groups are critical determinants of a molecule's lipophilicity, electronic distribution, and three-dimensional conformation, which directly impact its binding to biological targets and its ADME profile. As noted in patent literature for dengue virus inhibitors, the combination of a 'chloro' group at one position and a 'methoxy' group at another is a specifically claimed substitution pattern that is not interchangeable with other halogen or alkoxy arrangements [1]. For example, the regioisomeric compound 5-chloro-6-methoxyindoline (CAS 1551556-04-7) shares the same molecular weight but possesses a different spatial distribution of its hydrophobic and hydrogen-bonding features, which can lead to distinct biological activities and synthetic utility . Similarly, using a simpler building block like 6-chloroindoline (CAS 52537-00-5) omits the crucial methoxy group, which can serve as a key hydrogen bond acceptor and a modulator of aromatic ring electronics [2]. The quantitative differences in properties like LogP, highlighted in Section 3, underscore why substitution with a close analog will inevitably alter the outcome of any experiment relying on precise molecular interactions.

5-chloro-6-methoxyindoline (regioisomer): identical MW but different spatial distribution of chloro and methoxy groups; target binding and SAR context may not transfer directly.
6-chloroindoline: lacks the 5-methoxy H-bond acceptor; electronic distribution and solubility context may shift away from the disubstituted profile.
5-methoxyindoline: lacks the 6-chloro hydrophobic anchor; reported lipophilicity and membrane interaction context may differ substantially.

Quantitative Differentiation from Key Indoline Analogs


Lipophilicity Comparison with Unsubstituted and Mono-Substituted Indolines

The predicted octanol-water partition coefficient (LogP) for 6-Chloro-5-methoxy-2,3-dihydro-1H-indole is 2.52 [1]. This value represents a significant increase in lipophilicity compared to the unsubstituted indoline scaffold and mono-substituted analogs. This enhanced lipophilicity is a direct consequence of the combined hydrophobic contributions of the 6-chloro and 5-methoxy substituents and is a key determinant of membrane permeability and non-specific protein binding.

Lipophilicity Comparison
Class-level
LogP 2.52 vs ~1.5–2.1 for simpler indolines
Supports membrane permeability assay context
Predicted values; experimental confirmation recommended
Lipophilicity Drug Discovery ADME Physicochemical Properties

Density Difference vs. 5-Methoxyindoline

The reported density of 6-Chloro-5-methoxy-2,3-dihydro-1H-indole is 1.220 g/cm³ [1]. This value is notably higher than that of its mono-substituted analog 5-methoxy-2,3-dihydro-1H-indole (CAS 21857-45-4), which has a reported density of 1.077 g/cm³ . The presence of the heavier chlorine atom at the 6-position is the primary driver of this 13% increase in density.

Density Comparison
Reported
1.220 vs 1.077 g/cm³ (13.3% increase vs 5-methoxyindoline)
Supports solid-state handling and formulation context
Vendor-reported data; lot-specific review advised
Physical Chemistry Material Science Formulation

Structural Recognition in Dengue Virus Replication

6-Chloro-5-methoxy-2,3-dihydro-1H-indole (CAS 1369041-89-3) falls within the structural scope of U.S. Patent Application 20200255376, which claims substituted indoline derivatives as inhibitors of dengue viral replication [1]. The patent explicitly defines a group of compounds wherein 'R1 is chloro' and 'R2 is methoxy' on the indoline ring [1]. This specific substitution pattern is non-obvious and is part of a defined structure-activity relationship (SAR) for achieving potent antiviral activity against all four dengue virus serotypes. This provides a clear scientific and procurement rationale for selecting this specific compound over other substitution isomers.

Dengue Antiviral Patent Context
Patent context
Falls within patented genus for DENV-1–4 replication inhibition
Supports antiviral SAR research context
Direct IC50 not publicly disclosed; in vitro replicon assay context
Antiviral Dengue Virus Flavivirus Medicinal Chemistry

Key Research Applications


Dengue and Flavivirus Drug Discovery

This compound is a priority procurement for medicinal chemistry teams developing novel antiviral agents against dengue virus (DENV). Its specific 5-methoxy-6-chloro substitution pattern on the indoline core is explicitly claimed in patent literature for this indication [1]. Sourcing this exact CAS number allows researchers to replicate or expand upon the structure-activity relationship (SAR) described in U.S. Patent Application 20200255376, using it as a validated starting point for lead optimization against all four DENV serotypes.

Lipophilic Probes and Building Blocks

With a predicted LogP of 2.52, 6-Chloro-5-methoxy-2,3-dihydro-1H-indole is significantly more lipophilic than unsubstituted or mono-substituted indolines [2]. This property makes it a valuable scaffold for designing cell-permeable chemical probes targeting intracellular proteins or for constructing compound libraries with enhanced membrane permeability. The presence of both an electron-donating methoxy group and an electron-withdrawing chlorine atom also provides a unique handle for further synthetic derivatization via electrophilic aromatic substitution or cross-coupling reactions.

Density and Crystallinity Studies

The compound's relatively high density of 1.220 g/cm³ distinguishes it from lighter analogs like 5-methoxyindoline (1.077 g/cm³) [2]. For process chemists and formulation scientists, this property can be critical for predicting bulk material behavior, optimizing crystallization conditions, and performing accurate material balance calculations during scale-up. Researchers investigating the solid-state properties of indoline derivatives can use this compound as a model system to study how 6-chloro substitution influences crystal packing and morphology compared to other regioisomers.

Application
Selection Property
Validation Focus
Dengue antiviral SAR studies
Patent-described 5-methoxy-6-chloro substitution pattern
DENV serotype panel replicon assay context
Lipophilic probe and building block design
Reported lipophilicity profile vs mono-substituted indolines
Membrane permeability assay review
Solid-state and crystallization studies
Density differentiation from lighter indoline analogs
Crystallinity and morphology characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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